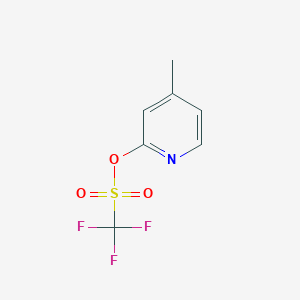

4-Methyl-2-pyridyl Trifluoromethanesulfonate

Description

Properties

IUPAC Name |

(4-methylpyridin-2-yl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO3S/c1-5-2-3-11-6(4-5)14-15(12,13)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUJRVRRUXHHDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446137 | |

| Record name | 4-Methyl-2-pyridyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179260-78-7 | |

| Record name | 4-Methyl-2-pyridyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-2-pyridyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-2-pyridyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-pyridyl trifluoromethanesulfonate is a versatile reagent in modern organic synthesis, valued for its high reactivity and utility in constructing complex molecular architectures.[1] As a member of the pyridyl triflate family, it serves as an excellent electrophile in a variety of cross-coupling reactions, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds. The presence of the trifluoromethanesulfonate (triflate) group, a powerful leaving group, activates the pyridine ring for nucleophilic substitution. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for 4-Methyl-2-pyridyl trifluoromethanesulfonate, with a focus on its applications in pharmaceutical and agrochemical research.[1]

Core Chemical Properties

4-Methyl-2-pyridyl trifluoromethanesulfonate is a colorless to light yellow or light orange clear liquid under standard conditions.[2] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 179260-78-7 | [2] |

| Molecular Formula | C₇H₆F₃NO₃S | [2] |

| Molecular Weight | 241.18 g/mol | [2] |

| Appearance | Colorless to light yellow to light orange clear liquid | [2] |

| Purity | >97.0% (GC) | [2] |

| Density | 1.42 g/mL | |

| Refractive Index (n20/D) | 1.44 | |

| Storage Conditions | Refrigerated (0-10°C), under inert gas, air and heat sensitive | [2] |

Synthesis

The synthesis of 4-Methyl-2-pyridyl trifluoromethanesulfonate typically involves the reaction of 4-methyl-2-hydroxypyridine with a triflating agent. A general and efficient method for the preparation of aryl and heteroaryl triflates is the use of trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base such as pyridine or N,N-diisopropylethylamine (DIPEA). The reaction is usually carried out in an inert solvent like dichloromethane (DCM) or acetonitrile (MeCN) at low temperatures to control the exothermic reaction.

A representative, though not specific, experimental protocol for the synthesis of a pyridyl triflate is as follows:

General Protocol for the Synthesis of Pyridyl Triflates:

-

To a solution of the corresponding hydroxypyridine (1.0 eq.) in anhydrous dichloromethane (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, a base such as pyridine (1.1 eq.) is added.

-

Trifluoromethanesulfonic anhydride (1.1 eq.) is then added dropwise to the cooled solution.

-

The reaction mixture is stirred at low temperature for a specified time (e.g., 1-3 hours) and then allowed to warm to room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for completion.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired pyridyl triflate.

Spectroscopic Data (Analogous Compounds)

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group protons and the aromatic protons on the pyridine ring. The methyl protons would appear as a singlet, likely in the range of δ 2.0-2.5 ppm. The pyridine protons would appear as multiplets or doublets in the aromatic region (δ 7.0-8.5 ppm), with their chemical shifts and coupling constants being influenced by the positions of the methyl and triflate groups.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbon, the aromatic carbons of the pyridine ring, and the carbon of the trifluoromethyl group. The trifluoromethyl carbon would appear as a quartet due to coupling with the three fluorine atoms.

FT-IR: The infrared spectrum would be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonate group, typically in the region of 1420-1380 cm⁻¹ and 1220-1140 cm⁻¹. Vibrations associated with the C-F bonds of the trifluoromethyl group would also be prominent.

Reactivity and Applications in Drug Development

4-Methyl-2-pyridyl trifluoromethanesulfonate is a key intermediate in the synthesis of a wide range of substituted pyridines, which are prevalent scaffolds in many pharmaceutical and agrochemical agents.[1][3] Its high reactivity stems from the excellent leaving group ability of the triflate anion, facilitating various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

Pyridyl triflates are effective coupling partners in Suzuki-Miyaura reactions, allowing for the formation of C-C bonds with boronic acids or their esters. This reaction is a powerful tool for constructing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

A reaction vessel is charged with the pyridyl triflate (1.0 eq.), a boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).

-

The vessel is evacuated and backfilled with an inert gas.

-

A degassed solvent system (e.g., toluene, dioxane, or DME/water) is added.

-

The reaction mixture is heated to a temperature between 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds between aryl or heteroaryl halides/triflates and amines. This reaction is of paramount importance in the synthesis of countless nitrogen-containing drug molecules. 4-Methyl-2-pyridyl trifluoromethanesulfonate can be effectively coupled with a wide range of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand.

General Experimental Protocol for Buchwald-Hartwig Amination:

-

An oven-dried reaction tube is charged with the pyridyl triflate (1.0 eq.), an amine (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 eq.).

-

The tube is sealed, evacuated, and backfilled with an inert gas.

-

A degassed anhydrous solvent (e.g., toluene or dioxane) is added.

-

The reaction mixture is heated to a temperature between 80-110 °C and stirred for the required time.

-

After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite.

-

The filtrate is concentrated, and the residue is purified by column chromatography.

Signaling Pathway and Experimental Workflow Context

While direct studies on the biological activity of 4-Methyl-2-pyridyl Trifluoromethanesulfonate are not extensively documented, its utility as a synthetic intermediate allows for the creation of molecules that modulate specific biological pathways. For instance, substituted pyridines are known to be potent inhibitors of various kinases, which are key components of cellular signaling pathways often dysregulated in diseases like cancer.

A hypothetical experimental workflow for the discovery of a kinase inhibitor using 4-Methyl-2-pyridyl Trifluoromethanesulfonate as a building block could involve its use in a Suzuki-Miyaura coupling to generate a library of substituted pyridines. These compounds would then be screened for their ability to inhibit a target kinase in a biochemical assay. A hit compound from this screen could then be further evaluated in cell-based assays to determine its effect on downstream signaling and cellular proliferation.

One relevant signaling pathway where pyridine derivatives have shown activity is the neuregulin/ErbB4 pathway.[4] ErbB4 is a receptor tyrosine kinase involved in cell growth, differentiation, and migration, and its dysregulation has been implicated in cancer and neurological disorders. A potent inhibitor of this pathway, a complex pyridine, was discovered through a diversity-oriented synthesis approach.[4] This highlights the potential for novel pyridine-based compounds, accessible through intermediates like 4-Methyl-2-pyridyl Trifluoromethanesulfonate, to modulate critical signaling cascades.

Safety Information

4-Methyl-2-pyridyl trifluoromethanesulfonate is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

Precautionary Statements:

-

P280: Wear protective gloves/ eye protection/ face protection.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P332 + P313: If skin irritation occurs: Get medical advice/ attention.[5]

-

P337 + P313: If eye irritation persists: Get medical advice/ attention.[5]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[5]

Conclusion

4-Methyl-2-pyridyl trifluoromethanesulfonate is a valuable and highly reactive building block for organic synthesis, particularly in the fields of drug discovery and agrochemical development. Its ability to readily participate in powerful cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations makes it an essential tool for accessing a diverse range of substituted pyridine derivatives. A thorough understanding of its chemical properties, synthetic routes, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to effectively harness the potential of this versatile reagent in the development of novel and impactful molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Methyl-2-pyridyl Trifluoromethanesulfonate | 179260-78-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diversity Synthesis of Complex Pyridines Yields a Probe of a Neurotrophic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-Methyl-2-pyridyl Trifluoromethanesulfonate

This guide provides a comprehensive overview of the synthesis of 4-Methyl-2-pyridyl Trifluoromethanesulfonate, a versatile reagent in organic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and quantitative data to facilitate the successful preparation of this compound.

Introduction

4-Methyl-2-pyridyl trifluoromethanesulfonate is a valuable building block in organic synthesis, primarily utilized in cross-coupling reactions where the triflate group serves as an excellent leaving group.[1] Its preparation is typically achieved through the triflation of the corresponding pyridinol precursor, 4-methyl-2-pyridone. This process involves the reaction of the pyridone with a powerful triflating agent, most commonly trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a suitable base.[2]

Reaction Scheme

The overall transformation for the synthesis of 4-Methyl-2-pyridyl Trifluoromethanesulfonate is depicted below:

-

Starting Material: 4-Methyl-2-pyridone

-

Reagent: Trifluoromethanesulfonic anhydride (Tf₂O)

-

Base: Pyridine or Triethylamine

-

Product: 4-Methyl-2-pyridyl Trifluoromethanesulfonate

The reaction proceeds via the O-acylation of the pyridone tautomer with trifluoromethanesulfonic anhydride. The base is crucial for neutralizing the trifluoromethanesulfonic acid byproduct generated during the reaction.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the synthesis of 4-Methyl-2-pyridyl Trifluoromethanesulfonate.

| Parameter | Value | Notes |

| Starting Material | 4-Methyl-2-pyridone | 1.0 equivalent |

| Triflating Agent | Trifluoromethanesulfonic anhydride | 1.1 - 1.5 equivalents |

| Base | Pyridine or Triethylamine | 1.2 - 2.0 equivalents |

| Solvent | Dichloromethane (CH₂Cl₂) | Anhydrous |

| Reaction Temperature | 0 °C to room temperature | The reaction is typically initiated at a lower temperature to control the initial exotherm and then allowed to warm to room temperature.[2] |

| Reaction Time | 1 - 4 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |

| Typical Yield | 70 - 90% | Yields can vary based on the purity of reagents and the efficiency of the workup and purification steps. Yields for similar pyridyl triflate syntheses are often high. |

| Purification Method | Flash column chromatography | Silica gel is the typical stationary phase. |

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of 4-Methyl-2-pyridyl Trifluoromethanesulfonate.

Materials and Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Reagents:

-

4-Methyl-2-pyridone

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for flash chromatography (e.g., hexanes and ethyl acetate)

Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 4-methyl-2-pyridone (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane.

-

Addition of Base: Add anhydrous pyridine (or triethylamine) (1.5 eq.) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Triflating Agent: While stirring vigorously, add trifluoromethanesulfonic anhydride (1.2 eq.) dropwise via a dropping funnel over a period of 15-20 minutes. Ensure the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-Methyl-2-pyridyl Trifluoromethanesulfonate as the final product.

Safety Precautions

-

Trifluoromethanesulfonic anhydride is a highly reactive and corrosive reagent. It should be handled with extreme care in a well-ventilated fume hood.[3]

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reaction is exothermic and should be cooled appropriately during the addition of the triflating agent.

-

Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled in a fume hood.

Logical Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 4-Methyl-2-pyridyl Trifluoromethanesulfonate.

Caption: Synthesis workflow for 4-Methyl-2-pyridyl Trifluoromethanesulfonate.

References

CAS 179260-78-7 structural information

An In-depth Technical Guide to 4-Methyl-2-(trifluoromethanesulfonyl)oxypyridine (CAS 179260-78-7)

This technical guide provides comprehensive structural information, physicochemical properties, and key synthetic applications for the compound identified by CAS number 179260-78-7, known as 4-Methyl-2-(trifluoromethanesulfonyl)oxypyridine. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Chemical Structure and Identifiers

4-Methyl-2-(trifluoromethanesulfonyl)oxypyridine is a pyridine derivative featuring a trifluoromethanesulfonate (triflate) group at the 2-position and a methyl group at the 4-position. The triflate group is an excellent leaving group, making this compound a valuable reagent in cross-coupling reactions.

| Identifier | Value |

| CAS Number | 179260-78-7 |

| IUPAC Name | (4-methylpyridin-2-yl) trifluoromethanesulfonate |

| Synonyms | 4-Methyl-2-pyridyl Trifluoromethanesulfonate, Trifluoromethanesulfonic Acid 4-Methyl-2-pyridyl Ester |

| Molecular Formula | C₇H₆F₃NO₃S |

| SMILES | Cc1ccnc(OS(=O)(=O)C(F)(F)F)c1 |

| InChI | InChI=1S/C7H6F3NO3S/c1-5-2-3-11-6(4-5)14-15(12,13)7(8,9)10/h2-4H,1H3 |

| InChIKey | AZUJRVRRUXHHDV-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 241.18 g/mol [1] |

| Appearance | Colorless to light yellow to light orange clear liquid[1] |

| Density | 1.42 g/mL[1] |

| Refractive Index | n20/D 1.44[1] |

| Melting Point | Below room temperature (as it is a liquid) |

| Boiling Point | Data not available |

| Solubility | Soluble in polar organic solvents |

Synthesis and Reactivity

4-Methyl-2-(trifluoromethanesulfonyl)oxypyridine is typically synthesized from the corresponding 4-methyl-2-hydroxypyridine. The hydroxyl group is converted to the triflate ester by reaction with trifluoromethanesulfonic anhydride or a related triflating agent.

Logical Workflow for Synthesis

Caption: General synthetic scheme for 4-Methyl-2-(trifluoromethanesulfonyl)oxypyridine.

Key Applications in Organic Synthesis

The primary utility of 4-Methyl-2-(trifluoromethanesulfonyl)oxypyridine lies in its application as an electrophile in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The triflate group serves as an excellent leaving group, facilitating the formation of new carbon-carbon bonds.[4] This makes the compound a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

Experimental Protocols

Representative Synthesis of a Pyridyl Triflate

While a specific protocol for 4-Methyl-2-(trifluoromethanesulfonyl)oxypyridine is not detailed in the searched literature, the following is a general procedure for the synthesis of a related pyridyl triflate that can be adapted.

Reaction: 2-Hydroxypyridine derivative to 2-Pyridyl triflate.

Materials:

-

2-Hydroxypyridine derivative

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other anhydrous aprotic solvent

-

Water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for chromatography

Procedure:

-

Dissolve the 2-hydroxypyridine derivative in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (or another non-nucleophilic base) to the solution.

-

Slowly add trifluoromethanesulfonic anhydride dropwise to the cooled solution.

-

Allow the reaction to stir at 0 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired pyridyl triflate.

Suzuki-Miyaura Cross-Coupling Workflow

The following diagram illustrates the typical workflow for a Suzuki-Miyaura cross-coupling reaction using a pyridyl triflate like 4-Methyl-2-(trifluoromethanesulfonyl)oxypyridine.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature detailing the biological activity or associated signaling pathways for 4-Methyl-2-(trifluoromethanesulfonyl)oxypyridine. However, the structural motifs present in this molecule are of significant interest in medicinal chemistry and drug discovery.

-

Pyridine Ring: The pyridine scaffold is a common feature in many biologically active compounds and approved drugs, exhibiting a wide range of activities including antimicrobial, antiviral, and anticancer effects.[2][5]

-

Trifluoromethyl Group: The incorporation of a trifluoromethyl group into a molecule can significantly alter its physicochemical and biological properties. It can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[6] Many successful drugs contain a trifluoromethyl group.

Given the presence of these pharmacologically relevant moieties and its utility as a synthetic building block, 4-Methyl-2-(trifluoromethanesulfonyl)oxypyridine is a valuable compound for the synthesis of novel molecules with potential therapeutic applications.[1] Further research is required to elucidate any intrinsic biological activity of this specific compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-methyl pyridine, 108-89-4 [thegoodscentscompany.com]

- 3. CAS#:2200650-58-2 | 4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Pyridyl Triflates

For Researchers, Scientists, and Drug Development Professionals

Pyridyl triflates have emerged as versatile and highly reactive intermediates in modern organic synthesis. Their unique combination of a pyridine core, a common motif in pharmaceuticals, and the excellent leaving group ability of the trifluoromethanesulfonate (triflate) group makes them invaluable building blocks for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical characteristics of pyridyl triflates, with a focus on their synthesis, reactivity in key cross-coupling reactions, and practical experimental considerations.

Physical and Spectroscopic Properties

Pyridyl triflates are typically liquids or low-melting solids at room temperature. They are generally soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and toluene. Due to their sensitivity to air and heat, it is recommended to store them under an inert atmosphere at refrigerated temperatures.

Table 1: Physical Properties of Unsubstituted Pyridyl Triflates

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C/mmHg) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2-Pyridyl Triflate | 65007-00-3 | C₆H₄F₃NO₃S | 227.16 | Liquid | 108 / 25 | 1.477 | 1.435 |

| 3-Pyridyl Triflate | 107658-27-5 | C₆H₄F₃NO₃S | 227.16 | Liquid | Not widely reported | Not widely reported | Not widely reported |

| 4-Pyridyl Triflate | Not widely reported | C₆H₄F₃NO₃S | 227.16 | Not widely reported | Not widely reported | Not widely reported | Not widely reported |

Table 2: Spectroscopic Data for Unsubstituted Pyridyl Triflates

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 2-Pyridyl Triflate | 8.63 (dd, 1H), 7.94 (dt, 1H), 7.50 (m, 2H) | 150.3, 146.0, 139.7, 126.8, 125.7, 125.5, 121.4, 117.1, 112.8 | 1590, 1570, 1460, 1220, 1215, 1120, 1040, 990, 940, 910, 880, 735, 710 |

| 3-Pyridyl Triflate | 8.68 (d, 1H), 8.63 (dd, 1H), 7.82 (ddd, 1H), 7.42 (dd, 1H) | Not widely reported | Not widely reported |

| 4-Pyridyl Triflate | Not widely reported | Not widely reported | Not widely reported |

Synthesis of Pyridyl Triflates

The two primary methods for the synthesis of pyridyl triflates involve the triflation of hydroxypyridines or the diazotization of aminopyridines.

From Hydroxypyridines

This is the most common method, utilizing a triflating agent such as triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) in the presence of a base.

From Aminopyridines

Chemical Reactivity: Cross-Coupling Reactions

The triflate group is an excellent leaving group, making pyridyl triflates highly effective electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions. This reactivity is central to their utility in constructing C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a pyridyl triflate and an organoboron compound. It is widely used in the synthesis of biaryl and vinylpyridine derivatives.

Buchwald-Hartwig Amination

This reaction enables the formation of carbon-nitrogen bonds, providing a powerful tool for the synthesis of aminopyridines, which are prevalent in medicinal chemistry.

Heck Reaction

The Heck reaction facilitates the formation of carbon-carbon bonds by coupling pyridyl triflates with alkenes, leading to the synthesis of substituted vinylpyridines.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon triple bonds, coupling pyridyl triflates with terminal alkynes to produce pyridyl-substituted alkynes.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and reaction scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

General Procedure for the Synthesis of Pyridyl Triflates from Hydroxypyridines

Detailed Protocol:

-

To a solution of the hydroxypyridine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere at 0 °C, add a suitable base such as pyridine (1.5-2.0 eq).

-

Slowly add triflic anhydride (1.1-1.2 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude pyridyl triflate can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling of Pyridyl Triflates

Detailed Protocol:

-

To a reaction vessel, add the pyridyl triflate (1.0 eq), the boronic acid or boronate ester (1.2-1.5 eq), a base such as potassium phosphate (K₃PO₄, 2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%).

-

Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

-

Add an anhydrous solvent such as 1,4-dioxane or toluene.

-

Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of Pyridyl Triflates

Detailed Protocol:

-

To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and a base such as sodium tert-butoxide (NaOtBu, 1.2-1.5 eq).

-

Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

-

Add an anhydrous solvent such as toluene or 1,4-dioxane.

-

Add the pyridyl triflate (1.0 eq) and the amine (1.1-1.2 eq).

-

Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

General Procedure for Heck Reaction of Pyridyl Triflates

Detailed Protocol:

-

To a reaction vessel, add the pyridyl triflate (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N, 1.5-2.0 eq).

-

Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

-

Add the alkene (1.1-1.5 eq) and an anhydrous solvent such as DMF or acetonitrile.

-

Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over a drying agent, and concentrate.

-

Purify the residue by flash column chromatography.

General Procedure for Sonogashira Coupling of Pyridyl Triflates

Detailed Protocol:

-

To a reaction vessel, add the pyridyl triflate (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

-

Add an anhydrous solvent such as THF or DMF, followed by a base (e.g., Et₃N or iPr₂NH).

-

Add the terminal alkyne (1.1-1.5 eq) and stir the reaction at room temperature to 80 °C for 2-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through celite.

-

Wash the filtrate with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer, concentrate, and purify by flash column chromatography.

Conclusion

Pyridyl triflates are powerful and versatile reagents in organic synthesis, enabling the efficient construction of a wide array of pyridine-containing molecules. Their straightforward synthesis and high reactivity in key cross-coupling reactions make them indispensable tools for researchers in drug discovery and materials science. A thorough understanding of their physical properties, reactivity, and handling requirements, as outlined in this guide, is crucial for their successful application in the laboratory.

References

Stability and Storage of 4-Methyl-2-pyridyl Trifluoromethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-pyridyl trifluoromethanesulfonate is a versatile and highly reactive reagent frequently employed in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its utility as a potent electrophile and the trifluoromethanesulfonate (triflate) group's excellent leaving group ability make it invaluable for forming carbon-carbon and carbon-heteroatom bonds. However, its high reactivity necessitates a thorough understanding of its stability profile and the implementation of stringent storage and handling protocols to ensure its integrity and safe use. This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-Methyl-2-pyridyl trifluoromethanesulfonate, supported by available data and established chemical principles.

Chemical Stability

The stability of 4-Methyl-2-pyridyl trifluoromethanesulfonate is influenced by several factors, primarily its sensitivity to moisture, temperature, and incompatible materials. The triflate group, being a strong electron-withdrawing group, renders the pyridyl ring susceptible to nucleophilic attack.

Hydrolytic Stability: The most significant factor affecting the stability of 4-Methyl-2-pyridyl trifluoromethanesulfonate is its susceptibility to hydrolysis. Like other triflate esters, it readily reacts with water, leading to the formation of 4-methyl-2-pyridone and trifluoromethanesulfonic acid. This decomposition pathway not only consumes the reagent but also introduces acidic byproducts that can catalyze further degradation or interfere with subsequent chemical transformations. It is, therefore, imperative to handle the compound under anhydrous conditions.

Thermal Stability: While specific data on the thermal decomposition of 4-Methyl-2-pyridyl trifluoromethanesulfonate is not extensively available in the public domain, triflate esters are known to be thermally labile. Elevated temperatures can promote decomposition, potentially leading to the formation of undesired byproducts. Adherence to recommended low-temperature storage is crucial to minimize thermal degradation.

Reactivity and Incompatibilities: 4-Methyl-2-pyridyl trifluoromethanesulfonate is a powerful electrophile and will react with a wide range of nucleophiles. It is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances should be strictly avoided to prevent vigorous and potentially hazardous reactions.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality and ensuring the safe use of 4-Methyl-2-pyridyl trifluoromethanesulfonate. The following guidelines are based on manufacturer recommendations and general best practices for handling reactive chemical reagents.

Quantitative Storage Recommendations:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C[1] | To minimize thermal decomposition and maintain long-term stability. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent hydrolysis by excluding atmospheric moisture. |

| Container | Tightly sealed, opaque glass container | To protect from moisture and light. |

Experimental Protocols: General Handling Procedures

-

Inert Atmosphere: All manipulations of 4-Methyl-2-pyridyl trifluoromethanesulfonate should be carried out under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques) to prevent exposure to moisture and air.

-

Anhydrous Solvents and Reagents: Ensure all solvents, reagents, and glassware are rigorously dried before use to prevent hydrolysis of the triflate.

-

Personal Protective Equipment (PPE): Due to its reactivity and potential hazards, appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

-

Dispensing: Use dry, clean syringes or cannulas for transferring the liquid reagent. Avoid cross-contamination.

-

Waste Disposal: Dispose of any unused material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.

Logical Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for the proper storage and handling of 4-Methyl-2-pyridyl trifluoromethanesulfonate to ensure safety and reagent integrity.

Caption: Workflow for the proper storage and handling of 4-Methyl-2-pyridyl Trifluoromethanesulfonate.

Conclusion

4-Methyl-2-pyridyl trifluoromethanesulfonate is a powerful synthetic tool, but its utility is directly linked to its proper handling and storage. The primary stability concerns are its sensitivity to moisture and elevated temperatures. By adhering to the recommended storage conditions of 2-8 °C under an inert atmosphere and following rigorous anhydrous handling techniques, researchers can ensure the reagent's integrity, obtain reliable experimental results, and maintain a safe laboratory environment. This guide provides the foundational knowledge for the safe and effective use of this important chemical compound in research and development.

References

An In-depth Technical Guide to 4-Methyl-2-pyridyl Trifluoromethanesulfonate: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-2-pyridyl Trifluoromethanesulfonate, a versatile and reactive reagent increasingly utilized in organic synthesis and drug development. This document details its chemical properties, safety and handling protocols, and its application in synthetic methodologies, with a focus on providing practical information for laboratory use.

Introduction

4-Methyl-2-pyridyl Trifluoromethanesulfonate, also known as Trifluoromethanesulfonic acid 4-methyl-2-pyridyl ester, is an organic compound that serves as a powerful electrophilic reagent.[1][2] Its utility stems from the trifluoromethanesulfonate (triflate) group, an excellent leaving group, which facilitates a variety of nucleophilic substitution and cross-coupling reactions.[2] This reactivity profile makes it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries for the modification of biologically active compounds.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methyl-2-pyridyl Trifluoromethanesulfonate is presented in Table 1. This data is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 179260-78-7 | [1][2] |

| Molecular Formula | C₇H₆F₃NO₃S | [1][2] |

| Molecular Weight | 241.18 g/mol | [1][2] |

| Appearance | Colorless to light yellow to light orange clear liquid | [1][2] |

| Density | 1.42 g/mL | [2] |

| Refractive Index (n20D) | 1.44 | [2] |

| Purity | ≥ 97% (GC) | [1][2] |

Safety and Handling

The safe handling of 4-Methyl-2-pyridyl Trifluoromethanesulfonate is of paramount importance due to its reactive nature. While a specific, detailed Safety Data Sheet (SDS) should always be consulted, the following guidelines are based on information for structurally related compounds such as methyl trifluoromethanesulfonate and pyridinium trifluoromethanesulfonate.

Hazard Identification

Based on data for analogous compounds, 4-Methyl-2-pyridyl Trifluoromethanesulfonate should be considered a hazardous substance with the following potential hazards:

-

Flammable liquid and vapor. [3]

-

Harmful if swallowed, in contact with skin, or if inhaled. [3]

-

Causes skin irritation and serious eye irritation. [3]

-

May cause respiratory irritation. [3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.

| PPE Type | Recommendation |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Skin and Body Protection | A laboratory coat, long pants, and closed-toe shoes. For larger quantities or in case of a splash risk, a chemical-resistant apron is recommended. |

| Respiratory Protection | Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge should be used. |

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2 - 8 °C.[2] The compound should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

Experimental Protocols

Synthesis of Aryl Triflates

General Procedure for Aryl Triflate Synthesis:

-

Dissolve the corresponding phenol (e.g., 4-methyl-2-hydroxypyridine) in a biphasic mixture of a suitable organic solvent (e.g., toluene) and an aqueous base (e.g., 30% K₃PO₄).

-

Cool the mixture in an ice bath.

-

Slowly add triflic anhydride (Tf₂O) to the vigorously stirred mixture.

-

Allow the reaction to proceed to completion, monitoring by a suitable method (e.g., TLC or GC).

-

Upon completion, separate the organic phase.

-

Wash the organic phase with water and brine.

-

Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Concentrate the solution under reduced pressure to yield the crude aryl triflate, which can often be used directly in subsequent reactions or purified by column chromatography.[5]

Purification by Column Chromatography: Aryl triflates can be purified by flash column chromatography on silica gel.[6][7] The choice of eluent will depend on the polarity of the specific triflate. A gradient of ethyl acetate in hexanes is a common starting point for method development.

Application in Suzuki-Miyaura Cross-Coupling Reactions

4-Methyl-2-pyridyl Trifluoromethanesulfonate is an excellent electrophile for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.[8]

General Procedure for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add the aryl triflate (1.0 equiv), the boronic acid or boronate ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC/MS).

-

Cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

Reactivity and Stability

-

Reactivity with Nucleophiles: The triflate group is an exceptional leaving group, making the 2-position of the pyridine ring highly susceptible to nucleophilic attack. This allows for a wide range of substitution reactions with various nucleophiles.[2]

-

Hydrolysis: Pyridyl triflates can undergo hydrolysis, particularly under basic or acidic conditions, to regenerate the corresponding hydroxypyridine. The rate of hydrolysis is dependent on the specific substitution pattern and reaction conditions.

-

Thermal Stability: While generally stable under recommended storage conditions, prolonged exposure to high temperatures can lead to decomposition. Thermal decomposition may release hazardous fumes, including oxides of sulfur, nitrogen, and carbon, as well as hydrogen fluoride.[11]

Visualizations

The following diagrams illustrate key concepts related to the handling and reactivity of 4-Methyl-2-pyridyl Trifluoromethanesulfonate.

References

- 1. 4-Methyl-2-pyridyl Trifluoromethanesulfonate | 179260-78-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]

- 5. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgsyn.org [orgsyn.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Methyl-2-pyridyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-pyridyl trifluoromethanesulfonate is a reactive intermediate of significant interest in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility often stems from the excellent leaving group ability of the trifluoromethanesulfonate (triflate) group, facilitating a variety of cross-coupling and nucleophilic substitution reactions. A thorough understanding of its structure and purity is paramount for its effective application, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary analytical tool for this purpose.

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 4-Methyl-2-pyridyl Trifluoromethanesulfonate. While specific, publicly available experimental spectra with full assignment are scarce, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. It also includes a standardized experimental protocol for acquiring such a spectrum and visual aids to facilitate the interpretation of the data.

Predicted ¹H NMR Data

The ¹H NMR spectrum of 4-Methyl-2-pyridyl Trifluoromethanesulfonate is predicted to exhibit distinct signals corresponding to the methyl group and the three aromatic protons on the pyridine ring. The electron-withdrawing nature of the triflate group at the 2-position and the electron-donating methyl group at the 4-position significantly influence the chemical shifts of the ring protons.

The predicted quantitative ¹H NMR data in a standard deuterated solvent such as chloroform-d (CDCl₃) are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H6 | 8.2 - 8.4 | Doublet (d) | JH6-H5 = 5.0 - 6.0 | 1H |

| H5 | 7.0 - 7.2 | Doublet of Doublets (dd) or Doublet (d) | JH5-H6 = 5.0 - 6.0, JH5-H3 ≈ 1 | 1H |

| H3 | 6.8 - 7.0 | Singlet (s) or Broad Singlet (bs) | - | 1H |

| -CH₃ | 2.4 - 2.6 | Singlet (s) | - | 3H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and spectrometer frequency. The values presented are estimations based on the analysis of similar substituted pyridines.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines a standard procedure for obtaining a high-resolution ¹H NMR spectrum of 4-Methyl-2-pyridyl Trifluoromethanesulfonate.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of 4-Methyl-2-pyridyl Trifluoromethanesulfonate. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. d. Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

2. NMR Spectrometer Setup: a. The ¹H NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. b. The spectrometer should be properly tuned and shimmed to ensure optimal resolution and lineshape.

3. Data Acquisition Parameters: a. Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient. b. Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate to cover the expected chemical shift range. c. Acquisition Time: An acquisition time of 2-4 seconds is recommended for good digital resolution. d. Relaxation Delay: A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons between scans. e. Number of Scans: Depending on the sample concentration, 8 to 64 scans are typically averaged to improve the signal-to-noise ratio. f. Temperature: The experiment is usually performed at room temperature (e.g., 298 K).

4. Data Processing: a. The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum. b. Apply an appropriate window function (e.g., exponential multiplication with a line broadening factor of 0.3 Hz) to improve the signal-to-noise ratio without significantly compromising resolution. c. Phase correct the spectrum to obtain pure absorption lineshapes. d. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift. e. Integrate the signals to determine the relative number of protons for each resonance. f. Analyze the multiplicities and measure the coupling constants for each multiplet.

Visualization of Signal Assignment

The following diagram illustrates the logical relationship between the protons in the 4-Methyl-2-pyridyl Trifluoromethanesulfonate molecule and their predicted signals in the ¹H NMR spectrum.

Caption: Molecular structure and predicted ¹H NMR signal assignments.

Interpretation of the Spectrum

-

-CH₃ (Methyl Protons): The methyl group at the 4-position is expected to appear as a sharp singlet in the upfield region of the aromatic spectrum, typically around 2.4-2.6 ppm. Its singlet nature is due to the absence of adjacent protons to couple with.

-

H3 Proton: The proton at the 3-position is adjacent to the methyl group and the triflate-substituted carbon. It is predicted to appear as a singlet or a very finely split signal (due to a small four-bond coupling to H5, which is often not resolved) in the range of 6.8-7.0 ppm.

-

H5 Proton: The proton at the 5-position is coupled to the H6 proton (three-bond coupling) and may show a very small coupling to the H3 proton (four-bond coupling). This would result in a doublet of doublets. However, if the four-bond coupling is not resolved, it will appear as a doublet. Its chemical shift is anticipated to be around 7.0-7.2 ppm.

-

H6 Proton: The proton at the 6-position is adjacent to the pyridine nitrogen and is coupled to the H5 proton. Due to the deshielding effect of the electronegative nitrogen atom, this proton is expected to be the most downfield of the aromatic protons, appearing as a doublet around 8.2-8.4 ppm.

Conclusion

The ¹H NMR spectrum of 4-Methyl-2-pyridyl Trifluoromethanesulfonate provides a clear fingerprint of its molecular structure. The predicted chemical shifts, multiplicities, and coupling constants are consistent with the electronic effects of the methyl and triflate substituents on the pyridine ring. This in-depth guide, including the predicted data and a standardized experimental protocol, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development for the characterization and quality control of this important synthetic intermediate.

Reactivity of the Trifluoromethanesulfonate Group on a Pyridine Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethanesulfonate (triflate or OTf) group, when attached to a pyridine ring, serves as an exceptional leaving group, unlocking a diverse range of synthetic transformations crucial for the construction of complex molecules in pharmaceutical and materials science.[1] Its high reactivity stems from the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting triflate anion through resonance and inductive effects, making it an excellent leaving group in nucleophilic substitution and cross-coupling reactions.[1][2][3] This guide provides an in-depth overview of the reactivity of pyridyl triflates, focusing on their application in palladium-catalyzed cross-coupling reactions, complete with quantitative data, detailed experimental protocols, and visualizations of key mechanistic cycles.

Synthesis of Pyridyl Triflates

Pyridyl triflates are most commonly synthesized from the corresponding hydroxypyridines. The use of triflic anhydride ((Tf)₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) in the presence of a base is a standard procedure.[4] An alternative and efficient one-pot method involves the diazotization of aminopyridines with sodium nitrite in the presence of trifluoromethanesulfonic acid.[5][6]

General Experimental Protocol: Synthesis of a 3-Pyridyl Triflate from 3-Hydroxypyridine

This protocol is adapted from the synthesis of 3-pyridyl triflates for Suzuki-Miyaura coupling reactions.[4]

Materials:

-

3-Hydroxypyridine

-

Triflic anhydride ((Tf)₂O) or Comins' reagent

-

Pyridine or triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve 3-hydroxypyridine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine or triethylamine (1.1 eq) to the solution and stir for 10 minutes.

-

Slowly add triflic anhydride (1.1 eq) or Comins' reagent (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude pyridyl triflate.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure pyridyl triflate.

Cross-Coupling Reactions of Pyridyl Triflates

Pyridyl triflates are versatile substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are fundamental in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in medicinal chemistry.[7][8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds, involving the reaction of an organoboron compound with a halide or triflate.[9] Pyridyl triflates readily participate in this reaction.[9][10]

Quantitative Data for Suzuki-Miyaura Coupling of 3-Pyridyl Triflates [4][9]

| Entry | Pyridyl Triflate | Boronate | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |

| 1 | 3-OTf-Py | 1-Alkenyl-2-pinacol boronate | Pd(PPh₃)₄ (10) | - | K₃PO₄ (3) | Dioxane | 100 | 85 |

| 2 | 2-Me-3-OTf-Py | 1-Alkenyl-2-pinacol boronate | Pd(PPh₃)₄ (10) | - | K₃PO₄ (3) | Dioxane | 100 | 92 |

| 3 | 6-Me-3-OTf-Py | 1-Alkenyl-2-pinacol boronate | Pd(PPh₃)₄ (10) | - | K₃PO₄ (3) | Dioxane | 100 | 75 |

| 4 | 2,6-diMe-3-OTf-Py | 1-Alkenyl-2-pinacol boronate | Pd(dppf)Cl₂ (10) | - | KOAc (3) | Dioxane | 100 | 68 |

Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Pyridyl Triflate [9]

Materials:

-

3-Pyridyl triflate

-

Alkenyl pinacol boronate (1.2-2.0 eq)

-

Pd(PPh₃)₄ (10 mol%)

-

K₃PO₄ (3 eq)

-

1,4-Dioxane, anhydrous

-

Standard Schlenk line or glovebox techniques

Procedure:

-

To an oven-dried Schlenk flask, add the 3-pyridyl triflate (1.0 eq), alkenyl pinacol boronate (1.5 eq), Pd(PPh₃)₄ (0.10 eq), and K₃PO₄ (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the coupled product.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides or triflates.[11][12] Pyridyl triflates are effective electrophiles in this transformation.[13]

Quantitative Data for Buchwald-Hartwig Amination of Aryl Triflates [13]

| Entry | Aryl Triflate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenyl triflate | Dimethylamine | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2) | THF | 80 | 95 |

| 2 | 4-MeO-Ph-OTf | Dimethylamine | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2) | THF | 80 | 98 |

| 3 | 4-CF₃-Ph-OTf | Morpholine | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2) | THF | 80 | 92 |

| 4 | 3-Pyridyl triflate | Piperidine | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2) | THF | 80 | 88 |

Experimental Protocol: Buchwald-Hartwig Amination of a Pyridyl Triflate [13]

Materials:

-

Pyridyl triflate

-

Amine (1.2 eq)

-

Pd₂(dba)₃ (2.5 mol%)

-

XPhos (5 mol%)

-

K₃PO₄ (2.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Standard Schlenk line or glovebox techniques

Procedure:

-

In a glovebox, charge an oven-dried vial with Pd₂(dba)₃, XPhos, and K₃PO₄.

-

Add the pyridyl triflate and a stir bar.

-

Add anhydrous THF, followed by the amine.

-

Seal the vial and heat the reaction mixture at 80 °C for 16-24 hours.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the desired arylamine.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.[14][15] It is a highly versatile C-C bond-forming reaction, and pyridyl triflates are suitable electrophilic partners.[16][17]

Quantitative Data for Negishi Coupling of Aryl Triflates [17][18]

| Entry | Aryl Triflate | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |

| 1 | Estrone triflate | Perfluoro-4-pyridylzinc chloride | Pd₂(dba)₃ (2.5) | L3 (RuPhos) (5) | THF | 40 | 85 |

| 2 | 2-Pyridyl triflate | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 78 |

| 3 | 3-Pyridyl triflate | Ethylzinc bromide | Ni(acac)₂ (5) | PPh₃ (10) | THF | 25 | 72 |

| 4 | 4-Pyridyl triflate | (CH₃)₃SiCH₂ZnCl | PdCl₂(dppf) (3) | - | THF | 60 | 91 |

Experimental Protocol: Negishi Coupling of a Pyridyl Triflate

Materials:

-

Pyridyl triflate

-

Organozinc reagent (1.1-1.5 eq)

-

Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, Ni(acac)₂)

-

Ligand (if required)

-

Anhydrous solvent (e.g., THF, Dioxane)

-

Standard Schlenk line or glovebox techniques

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the catalyst and any solid ligand.

-

Add the pyridyl triflate and dissolve in the anhydrous solvent.

-

Slowly add the organozinc reagent (typically as a solution in THF) to the reaction mixture at room temperature.

-

Heat the reaction to the desired temperature (e.g., 65 °C) and stir for the required time, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Catalytic Cycle of Negishi Coupling

Caption: Catalytic cycle for the Negishi cross-coupling reaction.

Other Cross-Coupling Reactions

Pyridyl triflates also participate in other important cross-coupling reactions, including:

-

Kumada Coupling: This reaction utilizes a Grignard reagent as the nucleophile.[19][20][21] It is one of the earliest developed cross-coupling methods.

-

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate, typically using a palladium catalyst and a copper co-catalyst.

-

Stille Coupling: This reaction involves the coupling of an organostannane with an sp²-hybridized organic halide or triflate.

-

Heck Reaction: This reaction forms a substituted alkene by the reaction of an unsaturated halide or triflate with an alkene in the presence of a base and a palladium catalyst.[1]

Nucleophilic Aromatic Substitution (SNAAr)

The triflate group is a sufficiently good leaving group to participate in nucleophilic aromatic substitution (SNAAr) reactions on the electron-deficient pyridine ring, particularly when the ring is further activated by other electron-withdrawing groups.[22][23][24] The reaction proceeds via a Meisenheimer-like intermediate. Nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom.[23]

Logical Relationship of Regioselectivity in SNAAr

Caption: Regioselectivity of nucleophilic aromatic substitution on pyridyl triflates.

Conclusion

The trifluoromethanesulfonate group is a powerful tool in the functionalization of pyridine rings. Its excellent leaving group ability facilitates a wide array of palladium-catalyzed cross-coupling reactions and, in some cases, nucleophilic aromatic substitutions. This versatility makes pyridyl triflates invaluable building blocks for the synthesis of complex nitrogen-containing heterocyclic compounds, with significant applications in drug discovery and materials science. The choice of reaction conditions, including the catalyst, ligand, and base, is crucial for achieving high yields and selectivity in these transformations.

References

- 1. Triflate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. A trifluoromethanesulfonate (triflate) can be used in a manner si... | Study Prep in Pearson+ [pearson.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. portal.tpu.ru [portal.tpu.ru]

- 6. researchgate.net [researchgate.net]

- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. | Sigma-Aldrich [sigmaaldrich.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]

- 14. Negishi coupling - Wikipedia [en.wikipedia.org]

- 15. synarchive.com [synarchive.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kumada coupling - Wikipedia [en.wikipedia.org]

- 20. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]

- 21. Kumada Coupling [organic-chemistry.org]

- 22. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 24. files01.core.ac.uk [files01.core.ac.uk]

Pyridyl Triflates: A Comprehensive Guide to their Role as Versatile Coupling Partners

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pyridyl triflates have emerged as highly valuable and versatile electrophilic partners in a myriad of palladium-catalyzed cross-coupling reactions. Their utility stems from their ready accessibility through the triflation of hydroxypyridines and their high reactivity, which is comparable to that of aryl halides. This guide provides a detailed overview of the synthesis of pyridyl triflates and their application in key carbon-carbon and carbon-nitrogen bond-forming reactions, complete with experimental protocols and quantitative data to facilitate their use in research and development.

Synthesis of Pyridyl Triflates

Pyridyl triflates are most commonly synthesized from the corresponding hydroxypyridines. The hydroxyl group is converted into a trifluoromethanesulfonate (triflate) group, which is an excellent leaving group in palladium-catalyzed reactions. This transformation is typically achieved using triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) in the presence of a base. The choice of triflating agent and base can be tailored to the specific substrate.

Caption: General workflow for the synthesis of pyridyl triflates.

Experimental Protocol: Synthesis of 2-Pyridyl Triflate

To a cooled solution (0 °C) of 2-hydroxypyridine (1.00 g, 10.5 mmol) in 40 mL of dry pyridine, triflic anhydride (2.12 mL, 12.6 mmol) was added dropwise. The resulting solution was then stirred at room temperature overnight. After completion, the reaction was diluted with water and extracted with dichloromethane (CH₂Cl₂). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude product. Purification by flash column chromatography on silica gel provides the desired 2-pyridyl triflate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, joining an organoboron species with an organic halide or triflate. Pyridyl triflates are excellent substrates for this reaction, enabling the synthesis of a wide array of biaryl and vinylpyridine compounds.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

| Coupling Partner | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |

| Alkenyl pinacol boronate | Pd(PPh₃)₄ (10) | PPh₃ | K₃PO₄ (3) | Dioxane | 80-100 | 60-95 | |

| Arylboronic acid | Pd₂(dba)₃ (1.5) | SPhos | K₃PO₄ (2) | Toluene/H₂O | 100 | 75-98 | |

| 3-Pyridylboronic acid | Pd(dppf)Cl₂ (5) | dppf | Cs₂CO₃ (2) | Dioxane | 90 | 85 |

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Pyridyl Triflate with an Alkenyl Boronate

In an oven-dried reaction vessel, 3-pyridyl triflate (1.0 eq), the alkenyl pinacol boronate (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq) were combined. The vessel was evacuated and backfilled with argon. Pd(PPh₃)₄ (0.10 eq) was then added. Anhydrous 1,4-dioxane was added, and the mixture was heated to 80-100 °C for 4-16 hours. Reaction progress was monitored by TLC or LC-MS. Upon completion, the mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through celite. The filtrate was washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product was purified by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide or triflate. Pyridyl triflates are effective electrophiles in this reaction, providing access to a diverse range of aminopyridines, which are prevalent in pharmaceuticals.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

| Amine | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |

| Primary Amine | Pd₂(dba)₃ (2) | BINAP | NaOt-Bu (1.4) | Toluene | 80 | 80-95 | |

| Secondary Amine | Pd(OAc)₂ (2) | XPhos | K₃PO₄ (2) | Dioxane | 100 | 70-90 | |

| Ammonia equivalent | Pd(OAc)₂ (1) | RuPhos | LiHMDS (1.5) | THF | 70 | 85 |

Experimental Protocol: Buchwald-Hartwig Amination of 2-Pyridyl Triflate

An oven-dried Schlenk tube was charged with Pd₂(dba)₃ (2 mol%), BINAP (3 mol%), and sodium tert-butoxide (1.4 eq). The tube was evacuated and backfilled with argon. Toluene, 2-pyridyl triflate (1.0 eq), and the primary amine (1.2 eq) were added via syringe. The reaction mixture was heated to 80 °C until the starting material was consumed as monitored by GC or TLC. After cooling to room temperature, the mixture was diluted with ethyl acetate and filtered through a pad of silica gel. The filtrate was concentrated, and the residue was purified by flash chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. Pyridyl triflates are suitable substrates, leading to the synthesis of valuable alkynylpyridines.

The Versatile Role of 4-Methyl-2-pyridyl Trifluoromethanesulfonate in Modern Organic Synthesis: A Technical Guide

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the mechanism of action and synthetic applications of 4-methyl-2-pyridyl trifluoromethanesulfonate.

In the landscape of modern organic synthesis, the quest for efficient and versatile reagents is paramount. Among these, 4-methyl-2-pyridyl trifluoromethanesulfonate has emerged as a powerful electrophilic coupling partner, enabling the formation of a wide array of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. This technical guide provides an in-depth analysis of its mechanism of action, supported by experimental protocols and quantitative data, to empower researchers in leveraging this reagent for the synthesis of complex molecules in pharmaceutical and materials science.

Core Mechanism: The Triflate as an Excellent Leaving Group

The reactivity of 4-methyl-2-pyridyl trifluoromethanesulfonate stems from the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) group. The triflate anion is highly stabilized by resonance, making it readily displaced by a variety of nucleophiles. This inherent reactivity allows for the activation of the 2-position of the 4-methylpyridine ring towards participation in numerous cross-coupling reactions.

The general mechanism for these transformations, particularly in palladium-catalyzed processes, involves a catalytic cycle that can be broadly described by three key steps: oxidative addition, transmetalation, and reductive elimination.

Carbon-Carbon Bond Formation

4-Methyl-2-pyridyl trifluoromethanesulfonate is a valuable substrate for a variety of palladium-catalyzed cross-coupling reactions to form C-C bonds, including the Suzuki, Sonogashira, and Heck reactions.

Suzuki-Miyaura Coupling